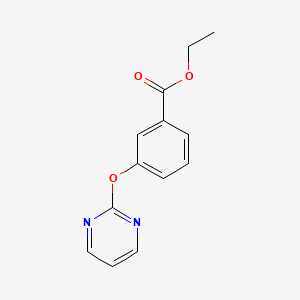

Ethyl 3-(pyrimidin-2-yloxy)benzoate

Description

BenchChem offers high-quality Ethyl 3-(pyrimidin-2-yloxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(pyrimidin-2-yloxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-pyrimidin-2-yloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c1-2-17-12(16)10-5-3-6-11(9-10)18-13-14-7-4-8-15-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVUMKMLXXXCQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695136 | |

| Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159822-51-1 | |

| Record name | Ethyl 3-[(pyrimidin-2-yl)oxy]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 3-(pyrimidin-2-yloxy)benzoate CAS number lookup

An In-depth Technical Guide to Ethyl 3-(pyrimidin-2-yloxy)benzoate: Synthesis, Characterization, and Potential Applications

Authored by: A Senior Application Scientist

Abstract

Proposed Synthesis: A Mechanistic Approach

The rational design of a synthetic route for Ethyl 3-(pyrimidin-2-yloxy)benzoate hinges on the formation of an ether linkage between a pyrimidine and a benzoate moiety. The Williamson ether synthesis is the most logical and well-established method for this transformation, involving the reaction of an alkoxide with a suitable organohalide.[6][7][8][9][10] This SN2 reaction is highly efficient for creating aryl ethers.

In this specific case, the synthesis involves the nucleophilic substitution of a halogen on the pyrimidine ring by the phenoxide derived from ethyl 3-hydroxybenzoate. 2-Chloropyrimidine is an ideal substrate as the chlorine atom at the C2 position is activated towards nucleophilic attack by the electron-withdrawing nitrogen atoms in the pyrimidine ring.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of Ethyl 3-(pyrimidin-2-yloxy)benzoate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(pyrimidin-2-yloxy)benzoate

Introduction: Bridging Heterocyclic Chemistry and Drug Discovery

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a cornerstone of rational drug design. Ethyl 3-(pyrimidin-2-yloxy)benzoate represents such a molecule, integrating the biologically significant pyrimidine ring with an ethyl benzoate scaffold through an aryl ether linkage. Pyrimidine derivatives are integral to a vast array of pharmaceuticals, exhibiting activities from antimicrobial to anticancer.[1][2] The ethyl benzoate moiety, while simpler, provides a lipophilic ester group that critically influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide serves as a comprehensive manual for researchers, scientists, and drug development professionals. In the absence of extensive published data for this specific molecule, this document provides a robust framework for its synthesis and physicochemical characterization. We will proceed from its fundamental chemical identity and predicted properties to detailed, field-proven experimental protocols for determining its key parameters. The causality behind each experimental choice is explained to ensure that the described methodologies are not just a series of steps, but a self-validating system for inquiry.

Chemical Identity and Predicted Physicochemical Profile

Understanding the foundational properties of a new chemical entity is the first step in evaluating its potential as a drug candidate. The structure of Ethyl 3-(pyrimidin-2-yloxy)benzoate dictates its behavior in biological systems.

Chemical Structure:

Caption: 2D Structure of Ethyl 3-(pyrimidin-2-yloxy)benzoate.

Based on this structure, we can calculate or predict a range of physicochemical properties that are critical for drug development. These values provide a baseline for empirical validation.

Table 1: Calculated and Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Significance in Drug Development |

| Molecular Formula | C₁₃H₁₂N₂O₃ | Provides the exact atomic composition. |

| Molecular Weight | 244.25 g/mol | Influences diffusion, bioavailability, and formulation. Below 500 g/mol is generally favorable ("Lipinski's Rule of 5"). |

| Predicted LogP | ~2.8 - 3.2 | LogP is the logarithm of the partition coefficient between octanol and water, a key measure of lipophilicity. Ethyl benzoate has a LogP of 2.64[3]; the addition of the polar pyrimidine ring is expected to slightly increase polarity but the overall molecule remains largely lipophilic. This value suggests moderate to good membrane permeability. |

| Predicted pKa | ~1.5 - 2.5 (basic) | The pyrimidine ring contains two basic nitrogen atoms. The pKa of pyrimidine itself is 1.1.[4] This value indicates the molecule will be protonated only under strongly acidic conditions. The ester group is non-ionizable in the physiological pH range. |

| Hydrogen Bond Donors | 0 | The absence of N-H or O-H groups means the molecule cannot donate hydrogen bonds, impacting its interaction with biological targets and solubility. |

| Hydrogen Bond Acceptors | 5 | The two pyrimidine nitrogens and three oxygen atoms can accept hydrogen bonds, influencing solubility and receptor binding. |

| Rotatable Bonds | 4 | The number of rotatable bonds affects conformational flexibility and binding entropy. A lower number (<10) is generally preferred for better oral bioavailability. |

Proposed Synthesis Route: Williamson Ether Synthesis

To enable experimental characterization, the synthesis of Ethyl 3-(pyrimidin-2-yloxy)benzoate is paramount. A reliable and straightforward approach is the Williamson ether synthesis, a classic and robust method for forming C-O-C ether linkages.[5][6] This reaction proceeds via an S_N2 mechanism where an alkoxide nucleophile attacks an electrophilic carbon.

The proposed synthesis involves the reaction of the sodium salt of ethyl 3-hydroxybenzoate with 2-chloropyrimidine. The phenoxide is a potent nucleophile, and the chlorine atom on the electron-deficient pyrimidine ring is a suitable leaving group for nucleophilic aromatic substitution.

Caption: Proposed Williamson Ether Synthesis Workflow.

Experimental Protocol: Synthesis

Objective: To synthesize Ethyl 3-(pyrimidin-2-yloxy)benzoate from commercially available starting materials.

Materials:

-

Ethyl 3-hydroxybenzoate

-

2-Chloropyrimidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add ethyl 3-hydroxybenzoate (1.0 eq).

-

Solvation: Dissolve the starting material in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise over 10 minutes. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium phenoxide, which is a much stronger nucleophile than the neutral alcohol. Performing this at 0 °C controls the exothermic reaction and hydrogen gas evolution.

-

Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phenoxide.

-

Coupling: Add a solution of 2-chloropyrimidine (1.05 eq) in anhydrous DMF to the reaction mixture dropwise.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully quench by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. Causality: The washes remove residual DMF, unreacted starting materials, and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure Ethyl 3-(pyrimidin-2-yloxy)benzoate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Characterization of Physicochemical Properties

The following protocols provide a framework for the empirical determination of the properties predicted in Section 1.

Aqueous Solubility Determination

Importance: Aqueous solubility is a critical determinant of bioavailability for orally administered drugs. Poor solubility can lead to low absorption and insufficient drug concentration at the target site.

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol: Shake-Flask Method

-

Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. Causality: This extended incubation ensures that the measurement reflects the true thermodynamic solubility, not a kinetically limited value.

-

After incubation, visually inspect for the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully remove an aliquot of the clear supernatant, avoiding disturbance of the solid pellet.

-

Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of a previously established calibration curve.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

-

Calculate the solubility by multiplying the measured concentration by the dilution factor.

Lipophilicity (LogP) Determination

Importance: Lipophilicity governs how a drug distributes between aqueous and lipid environments in the body, affecting membrane permeability, plasma protein binding, and metabolism. A LogP value between 1 and 3 is often considered optimal for oral drugs.

Protocol: Shake-Flask Method for LogP

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a mixture of n-octanol and water (or pH 7.4 buffer) and pre-saturate each phase by shaking them together overnight and then separating them. Causality: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.

-

Add a small volume of the compound's stock solution to a vial containing a known volume of the pre-saturated buffer (e.g., 2 mL).

-

Add an equal volume of pre-saturated n-octanol (2 mL). The final concentration should be low enough to avoid saturation in either phase.

-

Seal the vial and shake vigorously for 1-3 hours to allow for complete partitioning.

-

Centrifuge the vial to ensure a clean separation of the two phases.

-

Carefully sample a known volume from both the aqueous and the n-octanol layers.

-

Analyze the concentration of the compound in each sample using HPLC-UV or LC-MS.

-

Calculate the partition coefficient, P = [Concentration in Octanol] / [Concentration in Aqueous].

-

The LogP is the base-10 logarithm of P: LogP = log₁₀(P).

Chemical Stability Assessment

Importance: A drug candidate must be sufficiently stable in relevant physiological and storage conditions to ensure it reaches its target intact and has an adequate shelf-life. Stability is often assessed at different pH values to mimic transit through the gastrointestinal tract.

Protocol: pH-Dependent Stability Assay

-

Prepare buffer solutions at relevant pH values (e.g., pH 2.0 for stomach, pH 6.5 for intestine, pH 7.4 for blood).

-

Prepare a stock solution of the compound in DMSO.

-

Spike the stock solution into each buffer to a final concentration of ~5-10 µM. The final percentage of DMSO should be low (<1%) to minimize its effect on stability.

-

Incubate the solutions at a constant temperature, typically 37 °C.

-

At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

-

Immediately quench the degradation by adding an equal volume of cold acetonitrile or methanol containing an internal standard. Causality: Quenching with organic solvent stops the hydrolytic reaction and precipitates proteins or salts that could interfere with the analysis.

-

Analyze the samples by LC-MS to determine the percentage of the parent compound remaining relative to the t=0 time point.

-

Plot the natural logarithm of the remaining percentage versus time. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated as 0.693/k.

Structural Confirmation: Spectroscopic Analysis

Importance: Unambiguous confirmation of the chemical structure is required for any new chemical entity. NMR and Mass Spectrometry are the primary tools for this purpose.

Expected ¹H NMR (400 MHz, CDCl₃) Signals:

-

Pyrimidine Ring: A doublet around δ 8.5-8.7 ppm (2H, protons at C4 and C6) and a triplet around δ 7.0-7.2 ppm (1H, proton at C5).

-

Benzoate Ring: A complex multiplet pattern between δ 7.2-8.0 ppm (4H). The protons ortho and para to the ester will be downfield, while the proton ortho to the ether linkage will also be affected.

-

Ethyl Group: A quartet around δ 4.3-4.5 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.3-1.5 ppm (3H, -OCH₂CH₃).

Expected Mass Spectrum (ESI+):

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 245.09.

-

Key Fragments: Fragmentation would likely occur at the ether linkage, yielding fragments corresponding to the pyrimidinol cation (m/z ~97) and the ethyl 3-hydroxybenzoate cation (m/z ~167). Loss of the ethyl group (-29) or ethoxy group (-45) from the parent ion is also plausible.

Conclusion

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7165, Ethyl benzoate. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link].

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link].

-

Verma, S. K., & Singh, A. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Chemistry, 2(5), 243-248. Retrieved from [Link].

- Google Patents. (n.d.). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.

-

Khan, A. T., et al. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11096-11107. Retrieved from [Link].

-

Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link].

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link].

-

The Royal Society of Chemistry. (n.d.). A typical experimental procedure for the synthesis methyl benzoate (3a). Retrieved from [Link].

-

Cieplik, J., et al. (2011). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 68(1), 57-65. Retrieved from [Link].

-

Gendron, T., et al. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 54(48), 14443-14446. Retrieved from [Link].

-

Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link].

-

Chem-space. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [Link].

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrimidine - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Spectroscopic Blueprint of Ethyl 3-(pyrimidin-2-yloxy)benzoate: A Technical Guide for Researchers

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. Ethyl 3-(pyrimidin-2-yloxy)benzoate, a molecule featuring a confluence of aromatic and heteroaromatic systems linked by an ether bridge, presents a unique spectroscopic profile. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As experimental spectra for this specific molecule are not widely available, this guide synthesizes data from structurally related analogues to offer a robust predictive framework. This approach, grounded in the fundamental principles of spectroscopic analysis and supported by empirical data from similar structures, is designed to empower researchers in the unambiguous identification and characterization of this and related compounds.

The rationale behind our predictive approach lies in the principle of group frequency and the additive nature of chemical shifts and fragmentation patterns. By dissecting the molecule into its constituent parts—the ethyl benzoate moiety and the 2-phenoxypyrimidine moiety—we can draw upon a wealth of existing spectroscopic data for these and similar fragments to construct a detailed and reliable spectral prediction for the entire molecule. This guide will delve into the causality behind these predictions, offering field-proven insights into the experimental choices and data interpretation critical for scientific integrity.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atomic numbering scheme will be used for Ethyl 3-(pyrimidin-2-yloxy)benzoate.

Caption: Predicted major fragmentation pathways for Ethyl 3-(pyrimidin-2-yloxy)benzoate in EI-MS.

Table of Predicted Major Fragments:

| m/z | Ion Structure | Fragmentation Pathway | Justification |

| 258 | [C₁₃H₁₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) | The molecular ion peak is expected to be observed, reflecting the molecular weight of the compound. |

| 213 | [M - •OCH₂CH₃]⁺ | Loss of ethoxy radical | Cleavage of the ester C-O bond is a common fragmentation pathway for ethyl esters. |

| 150 | [C₉H₁₀O₂]⁺˙ | Cleavage of the ether C-O bond | Fragmentation of the ether linkage leading to the ethyl benzoate radical cation. [1] |

| 121 | [C₇H₅O]⁺ | Loss of pyrimidinoxy radical from M⁺˙, followed by loss of CO | This benzoyl cation is a very stable and common fragment in the mass spectra of benzoates. [1] |

| 108 | [C₅H₄N₂O]⁺˙ | Cleavage of the ether C-O bond | Fragmentation of the ether linkage leading to the 2-hydroxypyrimidine radical cation (via rearrangement). |

| 95 | [C₄H₃N₂O]⁺ | Loss of the ethyl benzoate radical | Cleavage of the ether linkage to form the pyrimidin-2-yloxy cation. |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation | The phenyl cation is a common fragment resulting from the decomposition of the benzoyl cation. [1] |

Conclusion

This in-depth technical guide provides a comprehensive and well-supported prediction of the NMR, IR, and Mass Spectrometry data for Ethyl 3-(pyrimidin-2-yloxy)benzoate. By leveraging spectroscopic data from analogous structures and applying fundamental principles of chemical analysis, we have constructed a detailed spectral blueprint that will be invaluable to researchers working with this and related compounds. The provided protocols for data acquisition and the detailed justifications for the predicted spectral features are intended to ensure the trustworthiness and utility of this guide in a research and development setting. The self-validating nature of combining these different spectroscopic techniques provides a high degree of confidence in the structural elucidation of novel molecules.

References

-

PubChem. Ethyl Benzoate. National Center for Biotechnology Information. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

- Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. De Gruyter, 2017.

-

Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Link]

- Ali, T. E., et al. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 2014, 4(4), 95-103.

- Chimichi, S., et al. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 1992, 70(4), 1093-1097.

- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 2025, 4(2), 1-5.

-

NIST. 2,2'-Bipyrimidine. National Institute of Standards and Technology. [Link]

- Wang, Y., et al. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 2022, 57(9), e4883.

- Cappelli, A., et al. Implementation and validation of a multi-purpose virtual spectrometer for large systems in complex environments.

- Girreser, U., et al. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 2013, 51(11), 714-721.

- Salem, M. A. I., et al. Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.

- Kleinpeter, E., et al. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 1997, 35(10), 683-688.

- Kumar, D., et al. IR, NMR spectral data of pyrimidine derivatives.

- da Silva, A. G., et al. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org, 2025.

- DePalma, J. W., et al. Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Physical Chemistry Chemical Physics, 2022, 24(9), 5636-5646.

- Sharma, S., et al. Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Chemical Sciences, 2010, 8(3), 1431-1438.

- Patel, R. B., et al. Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology, 2014, 3(3), 10244-10250.

- Li, J., et al. Hydrogen–Deuterium Exchange Reaction of 2-Benzylthio-5-Methyl-1,2,4-Triazolo[1,5-a]Pyrimidine Under Basic Conditions. Molecules, 2019, 24(12), 2296.

- Sparkman, O. D.

-

Filo. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,... [Link]

-

SpectraBase. 5-Methoxy-2-phenoxypyrimidine. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Esters. [Link]

Sources

A Technical Guide to Determining the Solubility of Ethyl 3-(pyrimidin-2-yloxy)benzoate for Drug Development Professionals

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals focused on characterizing the solubility of Ethyl 3-(pyrimidin-2-yloxy)benzoate. Understanding the solubility of this compound is a critical early-stage gatekeeper for successful drug development, influencing everything from formulation strategies to bioavailability.[1][2] This document moves beyond a simple recitation of methods to explain the underlying scientific principles and provide a robust, self-validating experimental protocol.

The Central Role of Solubility in Pharmaceutical Development

In the journey of a drug candidate from discovery to clinical application, solubility is a fundamental physicochemical property that dictates its therapeutic potential.[1][2] Poor aqueous solubility can lead to a cascade of developmental challenges, including low bioavailability, erratic absorption, and difficulties in formulating effective dosage forms.[1][2] For a compound like Ethyl 3-(pyrimidin-2-yloxy)benzoate, which incorporates both a relatively non-polar benzoate ester group and a more polar pyrimidine ring, a thorough understanding of its solubility profile across a range of solvents is paramount. This knowledge allows for the selection of appropriate formulation vehicles, aids in the design of preclinical and clinical studies, and can inform early decisions on the viability of a drug candidate.

Physicochemical Properties and Predicted Solubility Behavior

While specific experimental solubility data for Ethyl 3-(pyrimidin-2-yloxy)benzoate is not extensively available in public databases, we can infer its likely behavior by examining its structural components and the properties of related molecules.

Molecular Structure:

-

Ethyl Benzoate Moiety: This portion of the molecule is relatively non-polar and hydrophobic. Compounds like ethyl benzoate are generally miscible with most organic solvents but have very low solubility in water.[3]

-

Pyrimidin-2-yloxy Moiety: The pyrimidine ring, with its two nitrogen atoms, introduces polarity and the potential for hydrogen bonding. Pyrimidine itself is soluble in water. The ether linkage adds some flexibility to the molecule.

-

Overall Predicted Character: The combination of these two moieties suggests that Ethyl 3-(pyrimidin-2-yloxy)benzoate is likely to be a sparingly soluble compound in aqueous media, with its solubility significantly influenced by the polarity and hydrogen bonding capabilities of the solvent.

Illustrative Physicochemical Properties of Related Compounds:

| Property | Ethyl Benzoate[3] | Methyl 4-(pyrimidin-2-yloxy)benzoate[4] | Ethyl 3-(pyrimidin-2-yloxy)benzoate (Predicted) |

| Molecular Weight | 150.17 g/mol | 230.22 g/mol | 244.25 g/mol [5] |

| LogP | 2.64 | 1.9 | Estimated to be in a similar range, likely moderately lipophilic. |

| Polar Surface Area | 26.3 Ų | 61.3 Ų | Expected to be closer to the methyl pyrimidine analog due to the pyrimidine ring. |

This predictive analysis underscores the necessity of empirical determination of solubility.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[6][7] This technique is widely accepted by regulatory agencies like the FDA and is based on achieving a saturated solution from which the concentration of the dissolved solute can be accurately measured.[7][8]

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to allow a surplus of the solid compound to equilibrate with the solvent over a defined period with agitation. This ensures that the solvent becomes fully saturated with the solute. By measuring the concentration of the solute in the supernatant, we can determine the equilibrium solubility at a specific temperature. The time to reach equilibrium can vary but is often achieved within 24 hours with adequate agitation.[7]

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring the accuracy and reproducibility of the obtained solubility data.

Materials:

-

Ethyl 3-(pyrimidin-2-yloxy)benzoate (pure, crystalline solid)

-

A selection of common laboratory solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Methanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO))

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent Media: Prepare all aqueous buffers and solvent systems. For pH-dependent solubility, standard buffer solutions as described in the USP are recommended.[9]

-

Addition of Excess Solute: To a series of vials, add a pre-weighed excess amount of Ethyl 3-(pyrimidin-2-yloxy)benzoate. An excess is critical to ensure that saturation can be reached. A visual confirmation of undissolved solid should be present at the end of the experiment.

-

Addition of Solvent: Accurately pipette a known volume of each solvent into the corresponding vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[2][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer suspensions, centrifugation is recommended to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles. This step is crucial to prevent overestimation of solubility.

-

Sample Dilution: If necessary, dilute the filtered sample with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the concentration of Ethyl 3-(pyrimidin-2-yloxy)benzoate in the diluted samples using a validated HPLC or UV-Vis method.

-

Data Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and any dilution factors.

Diagram of the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Interpreting the Results: The interplay of Solute and Solvent

The solubility of Ethyl 3-(pyrimidin-2-yloxy)benzoate will be governed by the principle of "like dissolves like." The following diagram illustrates the expected relationships.

Caption: Solute-Solvent Interaction and Expected Solubility.

Expected Solubility Profile:

-

High Solubility: Expected in polar aprotic solvents like DMSO and acetone, which can effectively solvate the molecule through dipole-dipole interactions without competing for hydrogen bonding sites.

-

Moderate Solubility: In polar protic solvents like ethanol and methanol, the ability to hydrogen bond with the pyrimidine nitrogens will enhance solubility.

-

Low Solubility: In highly polar protic solvents like water, the hydrophobic ethyl benzoate portion will likely dominate, leading to low solubility. In non-polar solvents like dichloromethane, the polar pyrimidine ring will limit solubility.

Conclusion

Determining the solubility of Ethyl 3-(pyrimidin-2-yloxy)benzoate is a critical step in its development as a potential therapeutic agent. While predictive methods offer initial guidance, the empirical data generated through a robust and well-controlled method like the shake-flask protocol is indispensable. The insights gained from these studies will guide formulation scientists in developing a drug product with optimal delivery characteristics and will provide a solid foundation for further preclinical and clinical evaluation.

References

-

Alloprof. (n.d.). Measuring Solubility. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

DTIC. (2023, May 4). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). Determination of solubility: A laboratory experiment. Retrieved from [Link]

-

FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from [Link]

-

FDA. (2025, February 20). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [Link]

-

Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Regulations.gov. (n.d.). Waivers of In Vivo Demonstration of Bioequivalence of Animal Drugs in Soluble Powder Oral Dosage Form Products and Type A Medicated Articles Draft Guidance. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

WHO. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

GSRS. (n.d.). ETHYL 3-(2-CHLORO-4-PYRIMIDINYL)BENZOATE. Retrieved from [Link]

-

MedCrave online. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(pentan-3-yloxy)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. Retrieved from [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. arctomsci.com [arctomsci.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. fda.gov [fda.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. enamine.net [enamine.net]

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activities of Pyrimidine Ether Derivatives

Abstract

The pyrimidine nucleus, a fundamental heterocyclic scaffold, has long been a cornerstone in medicinal chemistry. The introduction of an ether linkage to this privileged structure gives rise to pyrimidine ether derivatives, a chemical class exhibiting a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the significant pharmacological potential of these compounds. We will delve into their anticancer, antimicrobial, antiviral, and herbicidal properties, elucidating the underlying mechanisms of action, presenting quantitative efficacy data, and providing detailed, field-proven experimental protocols for their evaluation. This guide is designed to be a practical and authoritative resource, empowering researchers to navigate the synthesis, screening, and development of novel pyrimidine ether-based therapeutics and agrochemicals.

Introduction: The Pyrimidine Ether Scaffold - A Gateway to Diverse Bioactivity

The pyrimidine ring is a ubiquitous motif in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential for the structure and function of DNA and RNA.[1] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of therapeutic agents.[1] The strategic incorporation of an ether functional group (-O-) onto the pyrimidine core significantly modulates the molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and conformational flexibility. These modifications can enhance membrane permeability, improve target binding affinity, and ultimately unlock a diverse array of potent biological activities.

The synthesis of pyrimidine ether derivatives is most commonly achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent and versatile method. This typically involves the reaction of a halopyrimidine with an alcohol in the presence of a base.

This guide will systematically explore the major therapeutic and agricultural applications of pyrimidine ether derivatives, providing the technical insights necessary to advance research in this exciting field.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrimidine ether derivatives have emerged as a significant class of anticancer agents, primarily by targeting the protein kinases that drive oncogenic signaling pathways.[2] Their ability to act as competitive inhibitors at the ATP-binding sites of these kinases leads to the disruption of downstream signaling cascades, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[2]

Mechanism of Action: Inhibition of Key Oncogenic Kinases

2.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and migration.[3] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime therapeutic target.[3] Pyrimidine ether derivatives have been designed to mimic the adenine moiety of ATP, enabling them to bind to the kinase domain of EGFR and block its autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways.

Figure 1: EGFR Signaling Pathway Inhibition by Pyrimidine Ether Derivatives.

2.1.2. Cyclin-Dependent Kinase (CDK) Inhibition:

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that regulate the progression of the cell cycle. Their aberrant activity is a common feature of cancer, leading to uncontrolled cell proliferation.[4] Pyrimidine ether derivatives can be designed to fit into the ATP-binding pocket of various CDKs, preventing the phosphorylation of their substrates (e.g., retinoblastoma protein, Rb) and thereby inducing cell cycle arrest, typically at the G1/S or G2/M checkpoints.[4]

Quantitative Data: In Vitro Efficacy of Anticancer Pyrimidine Ether Derivatives

The anticancer potential of pyrimidine ether derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against specific cancer cell lines.

| Derivative Class | Target Cell Line | IC50 (µM) | Reference |

| Pyrimidine-tethered Chalcone | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | [5] |

| Pyrimidine-tethered Chalcone | A549 (Lung Cancer) | 20.49 ± 2.7 | [5] |

| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Data available | [6] |

| Thiazolo[3,2-a]pyrimidine | MCF-7 (Breast Cancer) | 0.33 ± 0.24 | [7] |

| Thiazolo[3,2-a]pyrimidine | HeLa (Cervical Cancer) | 0.52 ± 0.13 | [7] |

| Substituted Pyrimidine | PC-3 (Prostate Cancer) | 66.6 ± 3.6 | [8] |

| Substituted Pyrimidine | HCT-116 (Colon Cancer) | 60.9 ± 1.8 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine ether derivative in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Figure 2: Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Pyrimidine ether derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9]

Mechanism of Action: Disrupting Essential Microbial Processes

3.1.1. Dihydrofolate Reductase (DHFR) Inhibition:

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folic acid metabolic pathway, responsible for the synthesis of tetrahydrofolate, a precursor for nucleotide synthesis.[10] Inhibition of DHFR disrupts DNA synthesis and repair, leading to microbial cell death.[10] The 2,4-diaminopyrimidine scaffold, often present in pyrimidine ether derivatives, is a classic pharmacophore for DHFR inhibition, mimicking the binding of the natural substrate, dihydrofolate.[11]

3.1.2. FtsZ Polymerization Inhibition:

The filamentous temperature-sensitive protein Z (FtsZ) is a bacterial homolog of eukaryotic tubulin that plays a critical role in bacterial cell division by forming the Z-ring at the division site.[12] Pyrimidine ether derivatives can interfere with the GTP-dependent polymerization of FtsZ into protofilaments, thereby disrupting Z-ring formation and leading to bacterial filamentation and eventual lysis.[13]

Quantitative Data: In Vitro Efficacy of Antimicrobial Pyrimidine Ether Derivatives

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidopyrimidine | Staphylococcus aureus | Data available | [9] |

| Pyrimidopyrimidine | Bacillus subtilis | Data available | [9] |

| Pyrimidopyrimidine | Escherichia coli | Data available | [9] |

| Pyrimidopyrimidine | Candida albicans | Data available | [9] |

| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one | Various Bacteria | 4–20 (µmol L–1) | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

Principle: This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism in a liquid medium.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Compound Dilution: Perform serial two-fold dilutions of the pyrimidine ether derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: Targeting Viral Replication and Entry

The ongoing threat of viral pandemics underscores the urgent need for new antiviral therapies. Pyrimidine ether derivatives have shown potential against a variety of viruses by targeting different stages of the viral life cycle.[15]

Mechanism of Action: Interfering with Viral Processes

4.1.1. Inhibition of Viral Entry: Some pyrimidine derivatives have been identified as inhibitors of viral entry. For Zika and Dengue viruses, for instance, certain pyrimidine analogs target the envelope protein (E), which is crucial for the virus to enter the host cell.[16]

4.1.2. Inhibition of Viral Replication: Pyrimidine nucleoside analogs can be phosphorylated within the host cell to their active triphosphate form, which can then compete with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase. This leads to chain termination and inhibition of viral replication.

Quantitative Data: In Vitro Efficacy of Antiviral Pyrimidine Ether Derivatives

The antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a compound that inhibits 50% of viral replication.

| Derivative Class | Virus | EC50 (µM) | Reference |

| Pyrimidine analog | Dengue Virus-2 (DENV-2) | 1.4 | [16] |

| Pyrimidine analog | Zika Virus (ZIKV) | 2.4 | [16] |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine | Influenza A and B | 0.01 - 0.1 | [17] |

| Fused-dihydrofuran pyrimidine | HIV-1 resistant strains | 0.0009 - 0.007 | [18] |

| Pyrimidine derivative | Influenza A/PR/8/34 | 3.5 | [19] |

Experimental Protocol: Plaque Reduction Assay

Principle: This assay measures the ability of a compound to inhibit the formation of plaques (zones of cell death) caused by viral infection in a cell monolayer.

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells in 6-well plates.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine ether derivative.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 is the concentration of the compound that reduces the number of plaques by 50%.

Herbicidal Activity: A New Frontier in Weed Management

Pyrimidine ether derivatives have also demonstrated significant potential as herbicides, offering a novel mode of action for weed control.[20]

Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms.[21] This pathway is absent in animals, making AHAS an ideal target for selective herbicides.[21] Pyrimidine ether derivatives can bind to the active site of AHAS, preventing the binding of its natural substrates and thereby inhibiting the synthesis of essential amino acids, leading to plant death.[20]

Figure 3: Mechanism of Herbicidal Action via AHAS Inhibition.

Quantitative Data: In Vitro Efficacy of Herbicidal Pyrimidine Ether Derivatives

The herbicidal activity is often measured by the concentration required for 50% inhibition of the target enzyme (IC50) or by the rate of application required for effective weed control in greenhouse assays.

| Derivative Class | Target | Efficacy | Reference |

| Pyrimidine-biphenyl hybrid | Arabidopsis thaliana AHAS | Ki = 0.02 µM | [22] |

| Pyrimidine-biphenyl hybrid | Broadleaf and grass weeds | 37.5-150 g ai/ha | [22] |

| Triazolopyrimidine-2-sulfonamide | Arabidopsis thaliana AHAS | Ki = 1.29 µM | [23] |

| Triazolopyrimidine-2-sulfonamide | Various weeds | 37.5 g ai/ha | [23] |

Experimental Protocol: In Vitro AHAS Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the activity of the AHAS enzyme extracted from a plant source.

Step-by-Step Methodology:

-

Enzyme Extraction: Extract and partially purify AHAS from a suitable plant source (e.g., etiolated corn seedlings).

-

Assay Reaction: Set up a reaction mixture containing the enzyme extract, the substrate (pyruvate), and cofactors (thiamine pyrophosphate, MgCl2, FAD) in a suitable buffer.

-

Inhibitor Addition: Add various concentrations of the pyrimidine ether herbicide to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.

-

Product Detection: Stop the reaction and convert the product (acetolactate) to acetoin, which can be quantified colorimetrically after reaction with creatine and α-naphthol.

-

Data Analysis: Measure the absorbance and calculate the percentage of enzyme inhibition. The IC50 value is determined from a dose-response curve.

Conclusion and Future Perspectives

Pyrimidine ether derivatives represent a highly versatile and privileged scaffold in medicinal chemistry and agrochemical research. Their demonstrated efficacy across a spectrum of biological targets, from oncogenic kinases to essential microbial and plant enzymes, highlights their immense potential. The structure-activity relationship studies, coupled with detailed mechanistic investigations, will continue to guide the rational design of next-generation pyrimidine ethers with enhanced potency, selectivity, and improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these promising compounds, paving the way for the discovery and development of novel drugs and herbicides to address pressing global health and agricultural challenges.

References

- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Padua Research Archive.

- Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (n.d.). MDPI.

- In silico modeling of the AHAS inhibition of an augmented series of pyrimidine herbicides and design of novel deriv

- Antiviral Activity of Pyrimidine Containing Compounds: P

- Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Sub. (2024). Padua Research Archive.

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv

- Synthesis and anti-influenza virus activity of novel pyrimidine deriv

- Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level. (n.d.). PubMed.

- Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017). PNAS.

- Table 2 : IC50 values for synthesized compounds against cancer cell lines. (n.d.).

- Pyrimidine Derivatives in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.

- Pyrimidine analog structures and calculated IC50 values for CU428 and... (n.d.).

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.

- Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine deriv

- In silico modeling of the AHAS inhibition of an augmented series of pyrimidine herbicides and design of novel derivatives. (n.d.).

- An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews.

- The majority of DHFR inhibitors are derivates of folic acid. Core... (n.d.).

- Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral St

- Discovery and Characterization of 7,8-Dihydropyrido[4,3-d]pyrimidines as SARS-CoV-2 Entry Inhibitors. (n.d.). MDPI.

- Structural insights into the mechanism of inhibition of AHAS by herbicides. (2018). PubMed.

- Antiviral drug discovery: Pyrimidine entry inhibitors for Zika and dengue viruses. (2024). PubMed.

- Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors. (n.d.). PubMed Central.

- Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifol

- Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (n.d.). PubMed.

- The Anticancer Potential of Pyrimidine Derivatives: A Technical Guide. (n.d.). Benchchem.

- Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. (n.d.).

- Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ. (n.d.). PubMed Central.

- Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. (2023). Future Medicinal Chemistry.

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][20][24]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). PMC - NIH.

- (PDF) Design, Synthesis of New Pyrimidine Derivatives as Anticancer and Antimicrobial Agents. (2017).

- Targeting cell division: Small-molecule inhibitors of FtsZ GTPase perturb cytokinetic ring assembly and induce bacterial lethality. (2004). PMC - NIH.

- Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. (2010). PubMed.

- Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. (2017). PMC - NIH.

- Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. (2018). PubMed.

- Structural basis of resistance to herbicides that target acetohydroxyacid synthase. (2022). PMC.

- Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. (n.d.). MDPI.

- (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. (n.d.).

- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. (2019).

- Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based C

- What are FtsZ inhibitors and how do they work?. (2024).

- What are DHFR inhibitors and how do they work?. (2024).

- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal for Research in Applied Sciences and Biotechnology.

Sources

- 1. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 5. Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds [mdpi.com]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 7. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antiviral drug discovery: Pyrimidine entry inhibitors for Zika and dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. research.unipd.it [research.unipd.it]

- 20. In silico modeling of the AHAS inhibition of an augmented series of pyrimidine herbicides and design of novel derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Design, Synthesis, and Herbicidal Activity of Pyrimidine-Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling of Ethyl 3-(pyrimidin-2-yloxy)benzoate

Section 1: Compound Profile & Strategic Importance

Ethyl 3-(pyrimidin-2-yloxy)benzoate belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a well-established "privileged structure," recognized for its prevalence in biologically active molecules and its ability to interact with a wide array of enzymatic and receptor targets.[1][2] Pyrimidine derivatives have been successfully developed into drugs for a multitude of therapeutic areas, including oncology, virology, and infectious diseases.[3][4][5]

The structure of Ethyl 3-(pyrimidin-2-yloxy)benzoate combines this critical pyrimidine scaffold with a benzoate ester moiety, creating a versatile intermediate for the synthesis of more complex molecules. Its potential applications lie in the development of novel kinase inhibitors, anti-proliferative agents, and other targeted therapeutics.[6][7] Understanding its chemical nature is paramount to appreciating the causality behind the required safety protocols. Given its role as a key building block, laboratory personnel will likely handle this compound in its neat form, necessitating a thorough and proactive approach to safety.

Chemical Identity and Properties

To ensure proper handling and emergency response, a clear identification of the compound's properties is essential.

| Property | Value | Source / Note |

| IUPAC Name | Ethyl 3-(pyrimidin-2-yloxy)benzoate | N/A |

| Molecular Formula | C₁₃H₁₂N₂O₃ | Calculated |

| Molecular Weight | 244.25 g/mol | Calculated |

| CAS Number | Not readily available | Requires specific registration |

| Appearance | Likely a solid (crystalline powder) | Inferred from similar structures |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol) and poorly soluble in water | Inferred from structural components[8] |

| LogP (Predicted) | ~2.5 - 3.5 | Inferred from related structures[9] |

Section 2: Hazard Identification and Classification (Anticipated)

A specific Safety Data Sheet (SDS) for Ethyl 3-(pyrimidin-2-yloxy)benzoate is not publicly available. Therefore, a hazard assessment must be inferred from the constituent functional groups—the pyrimidine ring and the ethyl benzoate moiety—and data from structurally related compounds. This proactive, deductive approach is a cornerstone of ensuring safety with novel chemical entities.

The pyrimidine core in related molecules is associated with acute toxicity, skin irritation, and eye irritation.[10] The ethyl benzoate portion is a combustible liquid.[11] Based on this, the following GHS classification is anticipated.

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (!) |

| Skin Irritation | Category 2 | H315: Causes skin irritation | GHS07 (!) |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (!) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (!) |

Causality of Hazards:

-

Oral Toxicity & Irritation: The nitrogen atoms in the pyrimidine ring can interact with biological macromolecules, potentially disrupting cellular processes if ingested. Its aromatic nature can lead to irritation of mucous membranes upon contact.

-

Skin/Eye Irritation: Aromatic ethers and esters can act as irritants. Direct contact with the eyes or prolonged contact with the skin can lead to inflammation and discomfort.

-

Respiratory Irritation: Fine powders of organic compounds can be easily aerosolized. Inhalation of such powders can cause irritation to the respiratory tract.

Section 3: Risk Assessment & Exposure Control

Effective risk management hinges on a combination of engineering controls, administrative procedures, and appropriate Personal Protective Equipment (PPE). The goal is to create a multi-layered defense system that minimizes the potential for exposure.

Engineering Controls: The First Line of Defense

The primary principle is to contain the material at the source.

-

Chemical Fume Hood: All weighing, transferring, and reaction workups involving solid Ethyl 3-(pyrimidin-2-yloxy)benzoate must be conducted inside a certified chemical fume hood. This prevents inhalation of airborne particulates and contains any potential vapors.

-

Ventilation: The laboratory should be well-ventilated, with negative pressure relative to adjacent non-laboratory areas to prevent the escape of contaminants.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The selection must be based on the anticipated hazards.

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against skin contact. Double-gloving is recommended for handling neat material.[10] |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles | Protects eyes from splashes and airborne powder.[10] |

| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled exclusively within a fume hood. An N95 dust mask may be considered for cleaning spills outside a hood, but is not a substitute for proper engineering controls. | Protects against inhalation of aerosolized powder. |

Section 4: Protocols for Safe Handling and Storage

A systematic workflow is critical to maintaining a safe laboratory environment. The following diagram and protocols outline a self-validating system for handling potent chemical intermediates like Ethyl 3-(pyrimidin-2-yloxy)benzoate.

Caption: Workflow for Safe Handling of Chemical Intermediates.

Storage Protocol

-

Container: Keep the container tightly closed and upright.[10]

-

Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

-

Segregation: Do not store with food, drink, or animal feed. Store locked up or in an area accessible only to qualified personnel.[10]

Dispensing Protocol (Solid)

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and you are wearing the full required PPE (lab coat, gloves, eye protection).

-

Transfer: Place the stock container and a tared, labeled receiving vessel on the balance inside the fume hood. Use a clean spatula to transfer the desired amount of solid. Avoid generating dust.

-

Cleanup: After transfer, securely cap the stock container. Use a disposable wipe lightly dampened with 70% ethanol to decontaminate the spatula and the exterior of the containers before removing them from the hood. Dispose of the wipe in the solid chemical waste.

-

Final Check: Ensure all containers are properly sealed and the work area is clean.

Waste Disposal

-

Solid Waste: All contaminated materials (gloves, wipes, spatulas) must be disposed of in a designated solid hazardous waste container.

-

Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed hazardous liquid waste container. Do not pour down the drain.

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Caption: Decision Tree for Emergency Response.

| Emergency | First Aid / Response Measures |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[10] |

| Inhalation | Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes.[10][12] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10] |

| Fire | Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. Vapors may form explosive mixtures with air on intense heating.[12] |

Section 6: Analytical & Quality Control Methodologies

Verifying the identity and purity of starting materials is a foundational element of experimental reproducibility and safety. For a compound like Ethyl 3-(pyrimidin-2-yloxy)benzoate, standard analytical techniques are applicable.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is the preferred method for assessing the purity of non-volatile organic compounds. A sample is dissolved and injected into a column, where it separates based on its affinity for the stationary and mobile phases.

-

Typical Protocol:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at approximately 1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a standard choice.

-

Mobile Phase: A gradient elution using water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is common for separating compounds of intermediate polarity.

-

Detection: UV detection, likely between 254 nm and 280 nm, should be effective due to the aromatic nature of the molecule.

-

Analysis: Purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the molecular structure of the compound, confirming its identity. ¹H NMR (proton) and ¹³C NMR (carbon) are standard.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition: Acquire spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: The resulting spectrum should be compared against the expected chemical shifts, splitting patterns, and integrations for the proposed structure of Ethyl 3-(pyrimidin-2-yloxy)benzoate.

-

References

- Safety Data Sheet for 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine. (2024). Fluorochem Ltd.

- Global Substance Registration System. (n.d.). ETHYL 3-(2-CHLORO-4-PYRIMIDINYL)

-

Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 25(22), 5226. National Center for Biotechnology Information. [Link]

-

Li, Y., et al. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. PubMed. [Link]

- Safety Data Sheet for Ethyl Benzo

- Safety Data Sheet for Ethyl Benzo

- Patel, S. B., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

- Safety Data Sheet for Ethyl Benzo

- Singh, S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews.

- Sharma, R., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.

- Yan, R., et al. (n.d.). Determination of sulfonylurea herbicides in soil by ionic liquid-based ultrasonic-assisted extraction high-performance liquid chromatography. Analytical Methods, Royal Society of Chemistry.

- Safety Data Sheet for Ethyl Benzo

- Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Analytical Methods, Royal Society of Chemistry.

- CymitQuimica. (n.d.). Ethyl 2-(2-Chloro-4-pyrimidinyl)

- Japanese Pharmacopoeia. (n.d.).

- ChemScene. (n.d.). Ethyl 4-(2-chloropyrimidin-4-yl)

- Google Patents. (n.d.). Preparing method for 4-methyl-3-[[4-(3-pyridyl)

- Google Patents. (n.d.).

- PubChem. (n.d.). Methyl 4-[2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)

- LGC Standards. (n.d.). Ethyl 4-Methyl-3-[[4-(pyridin-3-yl)

- PubChem. (n.d.).

- Pathak, R., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. MDPI.

-

Tao, Z. F., et al. (2009). Discovery of 3H-benzo[13]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases. Journal of Medicinal Chemistry, 52(21), 6621-36. PubMed. [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

- Hemeda, L. R., et al. (2023). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis.

- Wang, Y., et al. (2023). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay.

- Abdelgawad, M. A., et al. (2018). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.

- Wang, M., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors.

- Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, 2-ethyl-3-methylpyrazine, CAS Registry Number 15707-23-0. Food and Chemical Toxicology.

- Fun, H. K., et al. (2010). Ethyl 3-nitro-4-(propylamino)benzoate.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, ethyl 2-methoxybenzoate, CAS Registry Number 7335-26-4. PubMed.

- Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, phenethyl benzoate, CAS Registry Number 94-47-3. Food and Chemical Toxicology.

-

PubChem. (n.d.). Ethyl benzoate. [Link]

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 5. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]

- 6. Discovery of 3H-benzo[4,5]thieno[3,2-d]pyrimidin-4-ones as potent, highly selective, and orally bioavailable inhibitors of the human protooncogene proviral insertion site in moloney murine leukemia virus (PIM) kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-thieno[2,3-d]pyrimidin-4-yloxybenzoate | C15H12N2O3S | CID 9251218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 3-(pyrimidin-2-yloxy)benzoate for Researchers, Scientists, and Drug Development Professionals

Procurement Strategy: Navigating Availability

A direct search for commercial suppliers of Ethyl 3-(pyrimidin-2-yloxy)benzoate reveals its absence from the stock of major chemical vendors. This necessitates a more strategic approach to procurement, centering on two primary options: custom synthesis by a specialized contract research organization (CRO) or in-house synthesis.

Custom Synthesis:

For research teams requiring high-purity material with guaranteed analytical data, and for whom in-house synthesis is not feasible, engaging a custom synthesis service is the recommended route. Several reputable companies specialize in the synthesis of novel organic compounds on a milligram to kilogram scale.

Potential Custom Synthesis Providers:

-

Enamine[1]

-

Tocris Bioscience (Custom Chemistry Services)

-

BOC Sciences[2]

-

Taros Discovery[3]

-

ResolveMass Laboratories Inc.[4]

When requesting a quote, it is advisable to provide the desired quantity, purity specifications, and required analytical data (e.g., ¹H NMR, ¹³C NMR, LC-MS, and HPLC purity).

In-House Synthesis: